5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((3,5-dimethylisoxazol-4-yl)methyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3/c1-11-15(12(2)26-22-11)10-24-9-13(7-8-17(24)25)19-21-18(23-27-19)14-5-3-4-6-16(14)20/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVSDGXGBBUIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((3,5-dimethylisoxazol-4-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with a hydrazine derivative under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the 2-chlorophenyl group to the oxadiazole ring.
Synthesis of the pyridin-2(1H)-one core: This can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the 3,5-dimethylisoxazol-4-yl)methyl group: This step may involve a nucleophilic substitution reaction to introduce the isoxazole moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((3,5-dimethylisoxazol-4-yl)methyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((3,5-dimethylisoxazol-4-yl)methyl)pyridin-2(1H)-one would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and physicochemical differences between the target compound and analogous molecules from the evidence:
*Calculated based on analogous compounds; †Estimated from .
Structural and Functional Insights
- Oxadiazole vs. Isoxazole : The target compound’s 1,2,4-oxadiazole group is electron-deficient, favoring interactions with nucleophilic residues in biological targets, while the 3,5-dimethylisoxazole introduces steric bulk and moderate lipophilicity . In contrast, the benzyl-substituted analog prioritizes aromatic interactions but lacks the oxadiazole’s polarity.
- Chlorophenyl Positioning : The 2-chlorophenyl substitution (target and ) may confer stronger van der Waals interactions compared to the 3-chlorophenyl variant in , where steric hindrance could reduce binding efficiency.
Physicochemical Properties
- Molecular Weight : The target (~395.8 g/mol) lies within the acceptable range for drug-like molecules (typically <500 g/mol), comparable to but heavier than .
- Polarity: The combination of oxadiazole (polar) and isoxazole (moderately lipophilic) in the target suggests balanced solubility, whereas the phthalazinone derivative may exhibit reduced aqueous solubility due to its extended aromatic system.
Biological Activity
5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((3,5-dimethylisoxazol-4-yl)methyl)pyridin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound's structural formula is represented as follows:
This structure features a pyridine ring, an oxadiazole moiety, and a chlorophenyl group, which contribute to its biological activities.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles often exhibit antimicrobial properties. The presence of the chlorophenyl group may enhance the lipophilicity and cellular penetration of the compound, potentially increasing its effectiveness against various pathogens .
- Antioxidant Properties : The oxadiazole ring is known for its ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases .
- Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, thereby reducing inflammation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including the target compound. The results indicated significant growth inhibition against Gram-positive and Gram-negative bacteria. The compound displayed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Antioxidant Activity
In vitro assays using DPPH and ABTS radical scavenging methods demonstrated that the compound effectively reduced oxidative stress markers in cultured cells. This suggests potential applications in preventing oxidative damage in chronic diseases .
Case Study 3: Anti-inflammatory Potential
In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as IL-6 and TNF-alpha. This supports its potential use as an anti-inflammatory agent in therapeutic settings .
Q & A
Q. What protocols ensure reproducibility in scaled-up synthesis (>10 g)?
- Methodological Answer :
- Process Optimization : Use flow chemistry for exothermic steps (e.g., cyclization reactions). Monitor reaction progress in real-time via inline FTIR.
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to maintain consistency .
Q. How to design a stability study for long-term storage of this compound?
- Methodological Answer :
- ICH Guidelines : Store samples at 25°C/60% RH (ambient), 40°C/75% RH (accelerated), and -20°C (control). Assess degradation at 0, 1, 3, 6 months via HPLC.
- Degradant Identification : Use HRMS and 2D NMR to characterize major impurities (e.g., hydrolyzed oxadiazole) .
Advanced Characterization
Q. Which crystallographic techniques resolve ambiguities in the compound’s solid-state structure?
Q. How does substituent electronic effects influence the compound’s redox behavior in electrochemical studies?
- Methodological Answer : Use cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in acetonitrile). Correlate oxidation potentials with Hammett σ values for substituents (e.g., 2-Cl vs. 4-OMe) to establish electronic profiles .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling this compound in mutagenicity assays?
- Methodological Answer :
- Ames Test Compliance : Use Salmonella typhimurium TA98/TA100 strains with S9 metabolic activation. Conduct in a BSL-2 lab with double-gloving and fume hoods.
- Waste Disposal : Neutralize with 10% sodium hypochlorite before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
